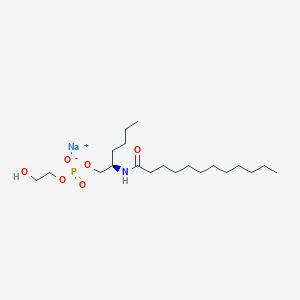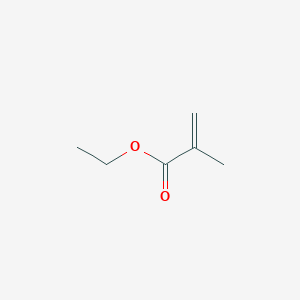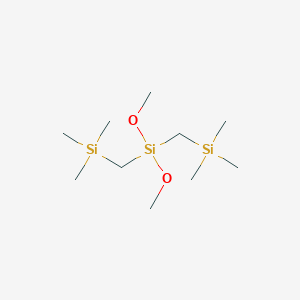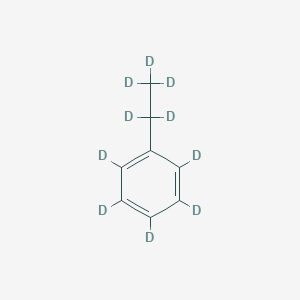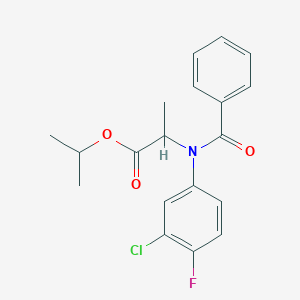
Imazalil sulfate
Vue d'ensemble
Description
Il est particulièrement efficace contre un large spectre de champignons, y compris ceux qui affectent les fruits, les légumes et les plantes ornementales . Le composé est connu pour ses propriétés protectrices, curatives et anti-sporulatives, ce qui en fait un outil précieux pour la gestion des infections fongiques .
Mécanisme D'action
Target of Action
Imazalil sulfate is a fungicide that primarily targets a wide range of fungi, including Tilletia and Helminthosporium species . These fungi are responsible for various plant diseases, and by targeting them, this compound helps protect crops and increase yield .
Mode of Action
This compound operates by disrupting membrane function in fungi . It is a systemic fungicide with both curative and protective properties . The compound’s interaction with its targets leads to changes in the fungi’s cellular structure, inhibiting their growth and reproduction .
Biochemical Pathways
This compound affects the biosynthesis of ergosterol in fungal pathogens . Ergosterol is a critical component of fungal cell membranes. By inhibiting its synthesis, this compound disrupts the integrity of the cell membrane, leading to the death of the fungus .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules like this compound, largely as tracers for quantitation during the drug development process .
Result of Action
The primary result of this compound’s action is the effective control of fungal diseases in plants. It is used to control diseases such as powdery mildew, blackspot, storage rots, and leaf stripe . It’s important to note that this compound has been flagged as a potential genotoxic and endocrine disrupter, with possible effects on human reproduction and development .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it undergoes photolysis in the aquatic environment . Furthermore, it’s used in different environments worldwide, including in the EU, Australia, USA, and Morocco . The compound is also stable against hydrolysis at pH 5, 7, and 9 .
Analyse Biochimique
Biochemical Properties
Imazalil sulfate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins within the fungal pathogens, disrupting their normal functions and leading to their eventual death .
Cellular Effects
This compound has profound effects on the cells of fungal pathogens. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le sulfate d'imazalil est synthétisé par un processus en plusieurs étapes impliquant la réaction du 1-(2,4-dichlorophényl)-2-(1H-imidazol-1-yl)éthanol avec le chlorure d'allyle en présence d'une base pour former l'intermédiaire 1-(2,4-dichlorophényl)-2-(1H-imidazol-1-yl)éthyl éther d'allyle. Cet intermédiaire est ensuite traité avec de l'acide sulfurique pour produire du sulfate d'imazalil .
Méthodes de production industrielle : En milieu industriel, la production de sulfate d'imazalil implique l'utilisation de réacteurs à grande échelle et d'environnements contrôlés pour garantir la pureté et le rendement du produit final. Le processus comprend généralement des étapes telles que l'extraction par solvant, la cristallisation et la purification pour obtenir le composé souhaité sous sa forme sulfate .
Analyse Des Réactions Chimiques
Types de réactions : Le sulfate d'imazalil subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent modifier le cycle imidazole, affectant les propriétés fongicides du composé.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'imazalil, qui sont étudiés pour leur utilisation potentielle dans différentes applications .
Applications De Recherche Scientifique
Le sulfate d'imazalil a un large éventail d'applications en recherche scientifique, notamment :
5. Mécanisme d'action
Le sulfate d'imazalil exerce ses effets fongicides en perturbant la fonction des membranes cellulaires fongiques. Il inhibe la synthèse de l'ergostérol, un composant clé des membranes cellulaires fongiques, ce qui conduit à une augmentation de la perméabilité de la membrane et finalement à la mort cellulaire . Le composé cible l'enzyme lanostérol 14α-déméthylase, qui est impliquée dans la biosynthèse de l'ergostérol .
Composés similaires :
Miconazole : Un autre fongicide à base d'imidazole avec des mécanismes d'action similaires mais des applications différentes.
Kéconazole : Un agent antifongique largement utilisé dans les milieux médicaux et agricoles.
Clotrimazole : Communément utilisé dans les formulations topiques pour traiter les infections fongiques.
Unicité : Le sulfate d'imazalil est unique par sa large activité spectrale et sa capacité à être utilisé à la fois comme agent protecteur et curatif. Ses propriétés systémiques lui permettent d'être absorbé et transloqué dans les plantes, offrant une protection durable contre les infections fongiques .
Comparaison Avec Des Composés Similaires
Miconazole: Another imidazole-based fungicide with similar mechanisms of action but different applications.
Ketoconazole: A widely used antifungal agent in both medical and agricultural settings.
Clotrimazole: Commonly used in topical formulations for treating fungal infections.
Uniqueness: Imazalil sulfate is unique in its broad-spectrum activity and its ability to be used both as a protective and curative agent. Its systemic properties allow it to be absorbed and translocated within plants, providing long-lasting protection against fungal infections .
Propriétés
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTXMTOYQVRHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35554-44-0 (Parent) | |
| Record name | Imazalil sulfate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3034662 | |
| Record name | Imazalil sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58594-72-2 | |
| Record name | Imazalil sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58594-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazalil sulfate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazalil sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(allyloxy)ethyl-2-(2,4-dichlorophenyl)-1H-imidazolium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENILCONAZOLE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2BD9F4H2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


